molecular formula C14H19ClFNO3S B3806227 (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine

(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine

カタログ番号 B3806227
分子量: 335.8 g/mol
InChIキー: HEEPBCJCNDOFFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine, also known as TAK-659, is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays an important role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In recent years, TAK-659 has attracted a lot of attention from researchers due to its potential as a therapeutic agent for B-cell malignancies.

作用機序

(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine selectively binds to the active site of BTK and inhibits its activity. BTK is a key signaling molecule in the BCR signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine blocks the downstream signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been shown to selectively inhibit BTK activity without affecting other kinases. In preclinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been shown to induce apoptosis in B-cell lymphoma cells and enhance the anti-tumor activity of other chemotherapeutic agents. In clinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and NHL.

実験室実験の利点と制限

The advantages of using (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cell lymphoma cells, and its potential to enhance the anti-tumor activity of other chemotherapeutic agents. However, the limitations of using (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in lab experiments include its relatively low yield in synthesis, its high cost, and its potential toxicity in vivo.

将来の方向性

There are several future directions for the research and development of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine. First, further preclinical and clinical studies are needed to evaluate the efficacy and safety profiles of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in combination with other chemotherapeutic agents. Second, the potential use of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma, should be investigated. Third, the development of more efficient and cost-effective synthesis methods for (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine is needed to facilitate its clinical translation. Finally, the potential use of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine as a diagnostic tool for B-cell malignancies should be explored.

科学的研究の応用

(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been extensively studied in preclinical and clinical studies for its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been shown to inhibit BTK activity, induce apoptosis in B-cell lymphoma cells, and enhance the anti-tumor activity of other chemotherapeutic agents. In clinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and NHL.

特性

IUPAC Name

N-[(2-chloro-6-fluoro-3-methoxyphenyl)methyl]-N-ethyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO3S/c1-3-17(10-6-7-21(18,19)9-10)8-11-12(16)4-5-13(20-2)14(11)15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEPBCJCNDOFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1Cl)OC)F)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine
Reactant of Route 2
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine
Reactant of Route 3
Reactant of Route 3
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine
Reactant of Route 4
Reactant of Route 4
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine
Reactant of Route 5
Reactant of Route 5
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine
Reactant of Route 6
Reactant of Route 6
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。